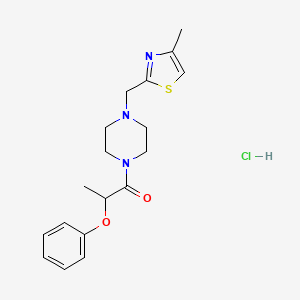

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride

Description

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride is a synthetic small molecule featuring a piperazine core linked to a 4-methylthiazole moiety via a methyl bridge. The propan-1-one group is substituted with a phenoxy chain, and the compound is stabilized as a hydrochloride salt, likely enhancing its solubility and bioavailability.

Properties

IUPAC Name |

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenoxypropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S.ClH/c1-14-13-24-17(19-14)12-20-8-10-21(11-9-20)18(22)15(2)23-16-6-4-3-5-7-16;/h3-7,13,15H,8-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSYLFGQLQETNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the phenoxypropanone structure. Common reagents used in these reactions include thionyl chloride, piperazine, and phenol derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups on the thiazole or piperazine rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and phenoxypropanone moieties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxypropanone structure .

Scientific Research Applications

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Key Data for Selected Analogues from

| Compound ID | Substituent(s) on Aryl Group | Molecular Weight (ESI-MS [M+H]⁺) | Yield (%) |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 484.2 | 85.1 |

| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 |

| 11d | 4-Trifluoromethylphenyl | 534.1 | 85.3 |

| 11m | 3,5-Di(trifluoromethyl)phenyl | 602.2 | 84.7 |

| 11n | 3,4-Dimethylphenyl | 494.3 | 88.2 |

Key Observations :

- Synthetic Efficiency : Yields for analogues in exceed 80%, suggesting robust synthetic routes for thiazole-piperazine scaffolds. This may imply similar feasibility for synthesizing the target compound .

Piperazine-Containing Triazole Derivatives ()

Compounds in (e.g., f and g) incorporate piperazine-linked triazole and dioxolane moieties , diverging significantly from the target compound’s thiazole and ketone groups. These structures highlight:

- Heterocyclic Diversity : The triazole and dioxolane rings in introduce rigid, oxygen-rich systems, contrasting with the sulfur-containing thiazole in the target compound.

Research Implications and Limitations

- Structural Insights: The target compound’s phenoxypropanone group may confer improved membrane permeability compared to urea-based analogues, which are prone to hydrolysis.

- Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Further studies are needed to evaluate its binding affinity, solubility, and stability relative to analogues.

- Synthetic Trends : High yields in suggest that modifications to the thiazole-piperazine core are synthetically tractable, supporting the feasibility of optimizing the target compound’s derivatives .

Biological Activity

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride, a compound featuring a thiazole ring, piperazine moiety, and phenoxypropan structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

- Thiazole ring : Known for diverse biological activities.

- Piperazine moiety : Often associated with psychoactive effects.

- Phenoxypropan core : Implicated in various pharmacological activities.

The hydrochloride form enhances solubility and may influence pharmacokinetics.

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits significant antimicrobial activity. The thiazole component is particularly noted for its effectiveness against various pathogens. A study involving derivatives of thiazole and piperazine demonstrated moderate to excellent antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Reference |

|---|---|---|

| 1-(4-Methylthiazol-2-yl)methylpiperazine | Antimicrobial | |

| 4-Methylthiazole derivatives | Antimicrobial |

Anticancer Activity

Compounds similar to 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one have shown potential in inhibiting cancer cell proliferation. The structural features suggest mechanisms that may involve apoptosis induction or cell cycle arrest. Various studies have indicated that thiazole derivatives can target cancer cells effectively, enhancing their therapeutic potential .

Neuropharmacological Effects

The piperazine component is linked to neuroactive properties, potentially influencing neurotransmitter systems. Research indicates that derivatives of piperazine can modulate serotonin and dopamine pathways, suggesting a role in treating neurological disorders .

Case Studies

Several studies have explored the biological activity of related compounds:

- Synthesis and Screening of Thiazole Derivatives : A study synthesized various thiazole-piperazine derivatives and evaluated their antimicrobial properties. Most compounds exhibited moderate to good activity against tested pathogens .

- Anticancer Screening : Research on similar structures revealed that certain thiazole-based compounds inhibited tumor growth in vitro, suggesting a promising avenue for cancer therapy .

Discussion

The biological activity of this compound highlights its potential as a multifaceted therapeutic agent. Its structural components contribute to various pharmacological effects, making it a candidate for further research in antimicrobial and anticancer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.